N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-fluorobenzamide
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Overview
Description
N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-fluorobenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorophenyl group, a dioxopyrrolidinyl moiety, and a dimethoxyphenylethyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-fluorobenzamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include:
Formation of the dioxopyrrolidinyl moiety: This step involves the reaction of a suitable amine with a diketone under controlled conditions.
Introduction of the chlorophenyl group: This can be achieved through a substitution reaction where a chlorophenyl halide reacts with the intermediate compound.
Attachment of the dimethoxyphenylethyl group: This step involves the reaction of the intermediate with a dimethoxyphenylethyl halide.
Final coupling with 3-fluorobenzamide: The final step involves coupling the intermediate with 3-fluorobenzamide under suitable conditions to form the target compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, using techniques such as high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, breaking down into its constituent parts.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.
Scientific Research Applications
N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-fluorobenzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a drug candidate for treating certain diseases.
Industry: The compound may be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action can include signal transduction pathways, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-fluorobenzamide can be compared with similar compounds such as:
N-[2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl]-3-methoxybenzamide: This compound has a similar structure but features a piperazine ring instead of a dioxopyrrolidinyl moiety.
2-Fluorodeschloroketamine: This compound is a dissociative anesthetic with a fluorine atom replacing the chlorine group in ketamine.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C27H24ClFN2O5 |
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Molecular Weight |
510.9 g/mol |
IUPAC Name |
N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-fluorobenzamide |
InChI |
InChI=1S/C27H24ClFN2O5/c1-35-23-11-6-17(14-24(23)36-2)12-13-30(26(33)18-4-3-5-20(29)15-18)22-16-25(32)31(27(22)34)21-9-7-19(28)8-10-21/h3-11,14-15,22H,12-13,16H2,1-2H3 |
InChI Key |
FLERXDQYZDLKSS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN(C2CC(=O)N(C2=O)C3=CC=C(C=C3)Cl)C(=O)C4=CC(=CC=C4)F)OC |
Origin of Product |
United States |
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